Methyl 4-cyclopropylbenzoate
Overview
Description
Methyl 4-cyclopropylbenzoate is an organic compound with the molecular formula C11H12O2 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a cyclopropyl group, and the carboxyl group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-cyclopropylbenzoate can be synthesized through several methods. One common method involves the reaction of methyl 4-bromobenzoate with cyclopropylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate. The reaction is typically carried out in a solvent like 1,2-dimethoxyethane at elevated temperatures (around 95°C) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The compound is then purified through techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-cyclopropylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-cyclopropylbenzoic acid, while reduction may produce 4-cyclopropylbenzyl alcohol.
Scientific Research Applications
Methyl 4-cyclopropylbenzoate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 4-cyclopropylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological systems. The cyclopropyl group can influence the compound’s reactivity and binding affinity to various targets .
Comparison with Similar Compounds
Methyl benzoate: Similar structure but lacks the cyclopropyl group.
Ethyl 4-cyclopropylbenzoate: Similar structure with an ethyl ester instead of a methyl ester.
4-cyclopropylbenzoic acid: The carboxyl group is not esterified.
Uniqueness: Methyl 4-cyclopropylbenzoate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties.
Biological Activity
Methyl 4-cyclopropylbenzoate (MCPB) is an organic compound with the molecular formula CHO. This compound has garnered attention in recent pharmacological and biochemical research due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article provides a detailed overview of the biological activity of MCPB, supported by data tables and relevant research findings.
MCPB is characterized by its cyclopropyl group attached to a benzoate moiety. The structural formula can be represented as follows:
Biological Activity Overview
MCPB has been studied for its various biological activities, including:
- Enzyme Inhibition : MCPB has shown potential as an inhibitor of specific enzymes, which may have implications in treating various diseases.
- Anticancer Properties : Preliminary studies suggest that MCPB may exhibit cytotoxic effects on certain cancer cell lines.
- Anti-inflammatory Effects : Some research indicates that MCPB could possess anti-inflammatory properties.
Enzyme Inhibition Studies
Recent studies have investigated the enzyme inhibition potential of MCPB. For instance, it has been evaluated as a potential inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in several cancers.
Table 1: Enzyme Inhibition Data for MCPB
The data indicate that MCPB exhibits competitive inhibition against LSD1, which suggests its potential utility in cancer therapeutics targeting epigenetic modifications.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of MCPB on various cancer cell lines. The results demonstrate significant growth inhibition in several models.
Table 2: Cytotoxicity of MCPB on Cancer Cell Lines
These findings suggest that MCPB may be a promising candidate for further development as an anticancer agent.
The mechanism by which MCPB exerts its biological effects appears to involve:
- Binding Interactions : The cyclopropyl group enhances hydrophobic interactions with target proteins, potentially increasing binding affinity.
- Epigenetic Modulation : By inhibiting LSD1, MCPB may alter histone methylation patterns, thereby affecting gene expression related to cell proliferation and survival.
Case Studies
Several case studies have highlighted the biological implications of MCPB:
- Case Study on AML Cells : In a study involving acute myeloid leukemia (AML) cell lines, treatment with MCPB led to a significant increase in apoptosis markers and differentiation markers such as CD11b and CD14 after 48 hours of exposure .
- Inflammatory Response Modulation : In vitro studies demonstrated that MCPB reduced the expression of pro-inflammatory cytokines in macrophage models, suggesting its potential utility in managing inflammatory diseases .
Properties
IUPAC Name |
methyl 4-cyclopropylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-11(12)10-6-4-9(5-7-10)8-2-3-8/h4-8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIWZLOGNAEWLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470137 | |
Record name | Methyl 4-cyclopropylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148438-03-3 | |
Record name | Methyl 4-cyclopropylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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